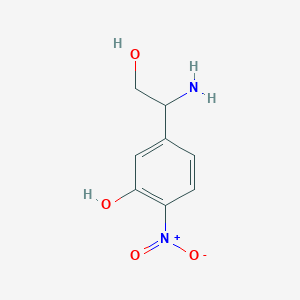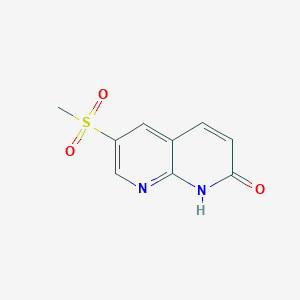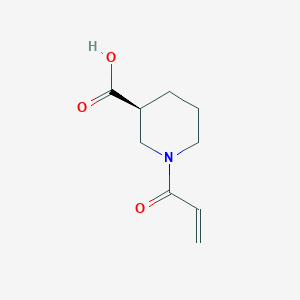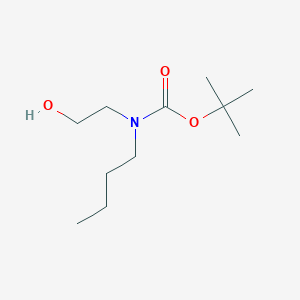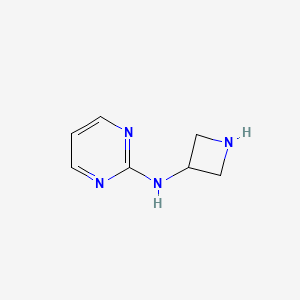
N-(azetidin-3-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(azetidin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features both azetidine and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the coupling of an amine with a halogenated pyrimidine using a palladium catalyst.
Nucleophilic Substitution: Another route involves the nucleophilic substitution of a halogenated pyrimidine with azetidine under basic conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(azetidin-3-yl)pyrimidin-2-amine can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Hydrogenated derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(azetidin-3-yl)pyrimidin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic systems .
Biology and Medicine: This compound has shown potential as a partial agonist for histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. This makes it a promising candidate for the development of drugs targeting neurological disorders .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various therapeutic agents .
Mécanisme D'action
N-(azetidin-3-yl)pyrimidin-2-amine exerts its effects primarily through its interaction with histamine H3 receptors. As a partial agonist, it binds to these receptors and modulates the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparaison Avec Des Composés Similaires
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is also a partial agonist for histamine H3 receptors and shares a similar structure with N-(azetidin-3-yl)pyrimidin-2-amine.
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine: This compound is used in various biological applications and has a similar pyrimidine core.
Uniqueness: this compound is unique due to its specific combination of azetidine and pyrimidine moieties, which confer distinct pharmacological properties, particularly its partial agonist activity at histamine H3 receptors .
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-(azetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2,(H,9,10,11) |
Clé InChI |
GBPZECRPLNUWDE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
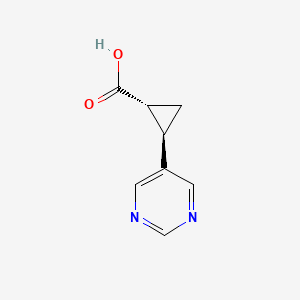
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)


